N-allyl-N'-(3-ethoxyphenyl)thiourea
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Overview
Description
N-allyl-N’-(3-ethoxyphenyl)thiourea is an organic compound with the molecular formula C12H16N2OS. It belongs to the class of thioureas, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an allyl group and an ethoxyphenyl group attached to the thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-N’-(3-ethoxyphenyl)thiourea typically involves the reaction of allyl isothiocyanate with 3-ethoxyaniline. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of N-allyl-N’-(3-ethoxyphenyl)thiourea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-allyl-N’-(3-ethoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The allyl and ethoxyphenyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-allyl-N’-(3-ethoxyphenyl)thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-allyl-N’-(3-ethoxyphenyl)thiourea involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It can also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-allylthiourea: Similar structure but lacks the ethoxyphenyl group.
N-phenylthiourea: Similar structure but lacks the allyl group.
N-ethyl-N’-(3-ethoxyphenyl)thiourea: Similar structure but has an ethyl group instead of an allyl group.
Uniqueness
N-allyl-N’-(3-ethoxyphenyl)thiourea is unique due to the presence of both the allyl and ethoxyphenyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
14255-74-4 |
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Molecular Formula |
C12H16N2OS |
Molecular Weight |
236.34 g/mol |
IUPAC Name |
1-(3-ethoxyphenyl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C12H16N2OS/c1-3-8-13-12(16)14-10-6-5-7-11(9-10)15-4-2/h3,5-7,9H,1,4,8H2,2H3,(H2,13,14,16) |
InChI Key |
WAGCJBIPQDEUID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=S)NCC=C |
Origin of Product |
United States |
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